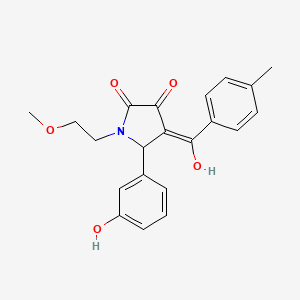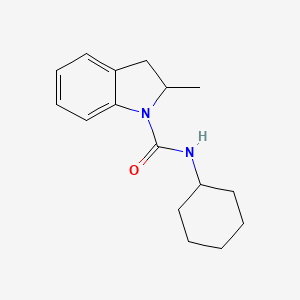![molecular formula C15H14FN3O2 B5320500 N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as FAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FAPA is a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and sirtuins, which play a crucial role in the regulation of gene expression.
作用机制
FAPA exerts its effects by inhibiting N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins. This compound are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins are enzymes that regulate several cellular processes, including DNA repair, metabolism, and aging. FAPA inhibits both this compound and sirtuins, leading to the upregulation of several genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
FAPA has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FAPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FAPA has been studied in animal models of neurodegenerative diseases and has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
FAPA has several advantages for lab experiments. It is a potent inhibitor of N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins, making it a useful tool for studying gene expression and epigenetic regulation. FAPA has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, FAPA has some limitations, including its limited selectivity for this compound and sirtuins. FAPA also has a short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of FAPA. One area of research is the development of more selective HDAC and sirtuin inhibitors. Another area of research is the study of FAPA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. FAPA has also been studied in animal models of diabetes and obesity, and future studies may investigate its potential in these areas. Overall, FAPA has significant potential for the development of novel therapeutics for several diseases.
合成方法
The synthesis of FAPA involves the reaction of 3-fluoroaniline with 3-nitrobenzoyl chloride to obtain 3-[(3-fluorophenyl)amino]-3-oxopropanoic acid. This intermediate is then reacted with 4-aminobenzamide to obtain FAPA. The synthesis of FAPA has been optimized to obtain high yields and purity.
科学研究应用
FAPA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several cancer cell lines. FAPA has also been shown to have anti-inflammatory and neuroprotective effects. FAPA has been studied in animal models of Alzheimer's disease and has been shown to improve cognitive function.
属性
IUPAC Name |
N-[3-[(3-fluorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10(20)17-13-6-3-7-14(9-13)19-15(21)18-12-5-2-4-11(16)8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPNLPSOATVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)

![N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5320468.png)
amine hydrochloride](/img/structure/B5320481.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320489.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)
![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)